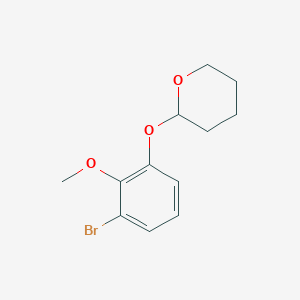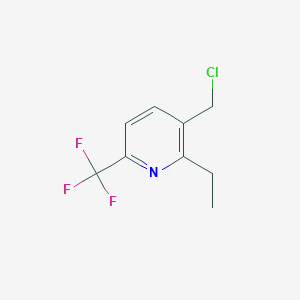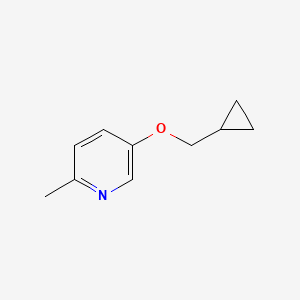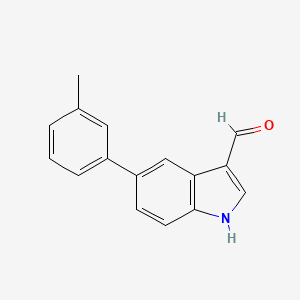
2-(3-Bromo-2-methoxyphenoxy)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2-methoxyphenoxy)oxane is an organic compound with the molecular formula C12H15BrO3 It is a derivative of bromobenzene, featuring a methoxy group and a tetrahydropyranyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methoxyphenoxy)oxane typically involves the bromination of a suitable precursor, followed by the introduction of the methoxy and tetrahydropyranyloxy groups. One common method involves the bromination of 2-methoxyphenol, followed by protection of the hydroxyl group with tetrahydropyranyl (THP) ether. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the protection step is typically carried out using dihydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Bromo-2-methoxyphenoxy)oxane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The methoxy and tetrahydropyranyloxy groups can be modified through oxidation or reduction under appropriate conditions.
Deprotection Reactions: The tetrahydropyranyloxy group can be removed under acidic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Deprotection: Acidic conditions, such as using hydrochloric acid or p-toluenesulfonic acid, are employed to remove the tetrahydropyranyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction reactions can modify the functional groups on the benzene ring.
科学研究应用
2-(3-Bromo-2-methoxyphenoxy)oxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific biological pathways.
作用机制
The mechanism of action of 2-(3-Bromo-2-methoxyphenoxy)oxane in chemical reactions involves the reactivity of its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and tetrahydropyranyloxy groups can undergo various transformations under appropriate conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
2-Methoxy-1-bromobenzene: Lacks the tetrahydropyranyloxy group, making it less versatile in certain synthetic applications.
3-Methoxy-1-bromobenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-Methoxy-3-hydroxy-1-bromobenzene: Contains a hydroxyl group instead of the tetrahydropyranyloxy group, leading to different chemical properties and reactivity.
Uniqueness
2-(3-Bromo-2-methoxyphenoxy)oxane is unique due to the presence of both methoxy and tetrahydropyranyloxy groups, which provide additional functional handles for further chemical transformations. This makes it a valuable intermediate in organic synthesis, offering versatility in the design and synthesis of complex molecules.
属性
CAS 编号 |
88289-25-2 |
|---|---|
分子式 |
C12H15BrO3 |
分子量 |
287.15 g/mol |
IUPAC 名称 |
2-(3-bromo-2-methoxyphenoxy)oxane |
InChI |
InChI=1S/C12H15BrO3/c1-14-12-9(13)5-4-6-10(12)16-11-7-2-3-8-15-11/h4-6,11H,2-3,7-8H2,1H3 |
InChI 键 |
MVZBJTQSNMMCJX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=C1Br)OC2CCCCO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chlorophenyl)methyl]-2-(nitromethylidene)hexahydropyrimidine](/img/structure/B8645465.png)






![3-Methylthieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8645518.png)
![5-Methoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole](/img/structure/B8645525.png)
![2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B8645549.png)



